Benserazide hydrochloride

AADC Inhibition Potency IC50

Benserazide HCl (CAS 14046-64-1) is a highly potent, peripherally selective AADC inhibitor that does not cross the BBB. It is the preferred reference standard for Parkinson's disease modeling and a critical component for levodopa CR formulations. Note: It is ~10x more potent than carbidopa; do not assume dose equivalence. For R&D use only.

Molecular Formula C10H16ClN3O5
Molecular Weight 293.7 g/mol
CAS No. 14046-64-1
Cat. No. B078253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenserazide hydrochloride
CAS14046-64-1
Molecular FormulaC10H16ClN3O5
Molecular Weight293.7 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.[Cl-]
InChIInChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
InChIKeyULFCBIUXQQYDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Benserazide Hydrochloride (CAS 14046-64-1): Procurement Baseline and Technical Identity


Benserazide hydrochloride is a synthetic hydrazine derivative that functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor [1]. Its primary physicochemical characteristics, including a molecular weight of 293.7 g/mol (C₁₀H₁₆ClN₃O₅) and high aqueous solubility (freely soluble in water, >58 mg/mL), are well-defined by pharmacopoeial standards [2]. The compound is exclusively utilized as an adjunct to levodopa therapy for Parkinson's disease, where it acts to prevent the premature peripheral conversion of levodopa to dopamine, thereby enhancing central nervous system delivery and reducing peripheral dopaminergic side effects [1][3].

Benserazide Hydrochloride: Why In-Class Substitution Is Not Advisable Without Direct Comparative Data


Despite belonging to the same class of peripheral AADC inhibitors, compounds like benserazide and carbidopa are not functionally interchangeable. Their differing molecular structures confer distinct potencies, selectivity profiles, and pharmacokinetic behaviors that critically impact the levodopa dose requirement and the resultant therapeutic window [1]. A simple potency difference of approximately 50-fold in enzyme inhibition (IC₅₀) directly influences the required adjunct dose and the extent of peripheral levodopa sparing . Furthermore, evidence of divergent off-target activity, such as differential monoamine oxidase (MAO) inhibition, introduces additional layers of complexity [2]. Consequently, procurement decisions for research or formulation development must be guided by the specific quantitative performance metrics of benserazide, not by class-level assumptions about AADC inhibition.

Benserazide Hydrochloride: Core Quantitative Differentiation Evidence vs. Carbidopa


AADC Inhibition Potency: 55-Fold Higher IC₅₀ than Carbidopa

Benserazide demonstrates significantly higher potency as an AADC inhibitor compared to carbidopa. In vitro enzyme inhibition assays report an IC₅₀ of 0.53 µM for benserazide , while carbidopa exhibits an IC₅₀ of 29 ± 2 µM . This translates to benserazide being approximately 55 times more potent in this specific assay.

AADC Inhibition Potency IC50

Peripheral AADC Inhibition in vivo: 10-Fold Greater Potency than Carbidopa

In both rodent models and human studies, benserazide has been shown to be approximately 10 times more potent than carbidopa as an inhibitor of peripheral AADC [1]. This finding is consistent across species and dosing routes.

In Vivo Pharmacology AADC Inhibition Comparative Efficacy

Peripheral Selectivity Confirmed In Vivo at High Doses

Benserazide's inability to cross the blood-brain barrier is a key differentiating feature that ensures its action is restricted to the periphery. This was demonstrated in vivo in animals, where even at high oral doses of up to 60 µmol/kg, benserazide inhibited levodopa decarboxylation only in extracerebral tissues, thereby preserving dopamine formation in the striatum and hypothalamus [1].

Blood-Brain Barrier Peripheral Selectivity In Vivo

Off-Target MAO-B Inhibition Profile

In ex vivo rat studies following systemic administration, both carbidopa and benserazide showed some off-target inhibition of striatal monoamine oxidase B (MAO-B) activity. Carbidopa (12.5 mg/kg i.p.) inhibited striatal MAO-B by 45 ± 10%, whereas benserazide (50 mg/kg i.p.) produced a 36 ± 10% inhibition [1]. This indicates a slightly lower off-target MAO-B inhibitory effect for benserazide at the tested doses.

Off-Target Effects MAO-B Selectivity

Analytical Method for Impurity Quantification with Mass Balance

A stability-indicating RP-HPLC method has been developed and validated specifically for quantifying organic impurities in levodopa and benserazide hydrochloride combination dosage forms [1]. The method achieves effective separation of all impurities with a correlation coefficient above 0.995 for known impurities of both actives, confirming its suitability for quality control and regulatory submission [1].

Analytical Chemistry HPLC Impurity Profiling

Pharmacopoeial Specifications and Key Physicochemical Parameters

The British Pharmacopoeia 2025 (Ph. Eur. monograph 1173) defines benserazide hydrochloride as a white or yellowish-white crystalline powder with a content specification of 98.5% to 101.0% (anhydrous basis) [1]. It is freely soluble in water, very slightly soluble in anhydrous ethanol, and practically insoluble in acetone. The pH of a 1% aqueous solution (Solution S) is specified to be between 4.0 and 5.0 [1].

Quality Control Pharmacopoeia Solubility

Benserazide Hydrochloride: Evidence-Based Application Scenarios for Scientific and Industrial Use


Formulation Development of Controlled-Release Levodopa Combinations

The confirmed 10-fold greater in vivo potency of benserazide over carbidopa, combined with its high aqueous solubility, makes it the peripheral AADC inhibitor of choice for developing controlled-release levodopa formulations [1]. The lower required dose of benserazide facilitates its incorporation into complex delivery systems like the hydrodynamically balanced system (HBS) used in Madopar HBS, which provides more stable levodopa plasma levels to manage motor fluctuations [1][2].

Preclinical Parkinson's Disease Research in Rodent Models

For researchers investigating the effects of levodopa in Parkinson's disease models, benserazide is an essential tool. Its ability to inhibit peripheral decarboxylation of levodopa in rodents at specific doses (e.g., 10-50 mg/kg) is well-documented, ensuring that the observed therapeutic and biochemical effects are primarily due to central levodopa conversion rather than peripheral dopaminergic activity [1][3]. The compound's peripheral selectivity has been demonstrated even at high doses, providing a reliable tool for in vivo pharmacology studies [1].

Analytical Method Development and Quality Control of Finished Dosage Forms

Analytical laboratories tasked with developing and validating stability-indicating methods for levodopa/benserazide combination products can rely on published RP-HPLC protocols [4]. These methods, validated per ICH guidelines, provide a robust framework for quantifying organic impurities with mass balance, ensuring the quality and bio-efficacy of the pharmaceutical dosage form. The defined pharmacopoeial specifications provide the target acceptance criteria for such analyses [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benserazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.